molecular formula C23H17ClO5 B11675180 7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B11675180
M. Wt: 408.8 g/mol
InChI Key: WLICGUVESIHQHX-UHFFFAOYSA-N
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Description

7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with substituted benzyl and phenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with the preparation of the chromen-4-one core.

    Substitution Reactions:

    Reaction Conditions: These reactions are often carried out in the presence of suitable catalysts and solvents, such as palladium catalysts and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-((4-bromobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 7-((4-fluorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Uniqueness

7-((4-chlorobenzyl)oxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C23H17ClO5

Molecular Weight

408.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one

InChI

InChI=1S/C23H17ClO5/c1-26-17-6-8-18(9-7-17)29-22-14-28-21-12-19(10-11-20(21)23(22)25)27-13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3

InChI Key

WLICGUVESIHQHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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